molecular formula C22H16N2O4S B2737236 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-phenoxybenzamide CAS No. 892850-27-0

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-phenoxybenzamide

Cat. No.: B2737236
CAS No.: 892850-27-0
M. Wt: 404.44
InChI Key: TXLSIAUMNMVFEZ-UHFFFAOYSA-N
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Description

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-phenoxybenzamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique heterocyclic structure, which includes a benzothiazole moiety fused with a dioxin ring system. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-phenoxybenzamide typically involves a multi-step process. One common approach begins with the preparation of the benzothiazole core, which is then fused with the dioxin ring system. The final step involves the introduction of the phenoxybenzamide moiety. Key reagents and conditions used in these steps include:

    Formation of Benzothiazole Core: This step often involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Fusion with Dioxin Ring System: The benzothiazole intermediate is then reacted with a dihydroxy compound in the presence of a dehydrating agent to form the dioxin ring.

    Introduction of Phenoxybenzamide Moiety: The final step involves the coupling of the dioxin-benzothiazole intermediate with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-phenoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting devices.

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-phenoxybenzamide is primarily based on its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-phenoxybenzamide can be compared with other similar compounds, such as:

    6,7-Dihydro-[1,4]dioxino-[2,3-f][1,3]benzothiazol-2-amine: This compound shares the benzothiazole-dioxin core but lacks the phenoxybenzamide moiety, resulting in different chemical and biological properties.

    N-(6,7-Dihydro-[1,4]dioxino-[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide: This derivative includes a dimethylaminoethyl group, which may enhance its solubility and bioavailability.

    N-(6,7-Dihydro-[1,4]dioxino-[2,3-f][1,3]benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide: This compound features a morpholinylsulfonyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c25-21(14-6-8-16(9-7-14)28-15-4-2-1-3-5-15)24-22-23-17-12-18-19(13-20(17)29-22)27-11-10-26-18/h1-9,12-13H,10-11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLSIAUMNMVFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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